Ammonium bioxalate monohydrate
Overview
Description
Ammonium bioxalate monohydrate, also known as ammonium oxalate monohydrate, is a chemical compound with the formula (NH4)2C2O4·H2O. It is the ammonium salt of oxalic acid and consists of ammonium cations and oxalate anions. This compound is typically found as a colorless or white crystalline solid and is odorless and non-volatile .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ammonium bioxalate monohydrate can be synthesized by reacting oxalic acid with ammonium hydroxide in an aqueous solution. The reaction is typically carried out at room temperature, and the resulting solution is then evaporated to obtain the crystalline product .
Industrial Production Methods
In industrial settings, this compound is produced by neutralizing oxalic acid with ammonium carbonate or ammonium hydroxide. The reaction mixture is then concentrated and crystallized to yield the desired product .
Chemical Reactions Analysis
Types of Reactions
Ammonium bioxalate monohydrate undergoes various chemical reactions, including:
Oxidation: It can act as a reducing agent in reactions that generate carbon dioxide.
Decomposition: Upon heating, it decomposes to form ammonia, carbon dioxide, and water.
Common Reagents and Conditions
Oxidizing Agents: Sodium hypochlorite can react with this compound to produce carbon dioxide.
Heat: Heating the compound leads to its decomposition into ammonia, carbon dioxide, and water.
Major Products Formed
- Ammonia (NH3)
- Carbon dioxide (CO2)
- Water (H2O)
Scientific Research Applications
Ammonium bioxalate monohydrate has several applications in scientific research:
- Analytical Reagent : It is used as an analytical reagent in various chemical analyses .
- Reducing Agent : It serves as a general reducing agent in chemical reactions .
- Anticoagulant : It is used to preserve blood samples outside the body by acting as an anticoagulant .
- Soil Analysis : Acidified ammonium bioxalate is employed in soil chemical analysis to extract iron and aluminum from poorly-crystalline minerals .
- Biological Studies : It is used to study chelators, biological buffers, and biochemical reagents .
Mechanism of Action
Ammonium bioxalate monohydrate exerts its effects primarily through its ability to form complexes with metal ions. The oxalate anion can chelate metal ions, which is useful in various analytical and biochemical applications. The compound’s reducing properties also play a role in its mechanism of action, allowing it to participate in redox reactions .
Comparison with Similar Compounds
Similar Compounds
- Ammonium oxalate
- Sodium oxalate
- Potassium oxalate
Uniqueness
Ammonium bioxalate monohydrate is unique due to its specific crystalline structure and its ability to act as both a reducing agent and a chelating agent. Its monohydrate form provides additional stability and solubility compared to its anhydrous counterparts .
Properties
IUPAC Name |
azane;oxalic acid;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2O4.H3N.H2O/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);1H3;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWKBXBBNURFHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)O)O.N.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
5972-73-6, 37541-72-3 | |
Record name | Ethanedioic acid, ammonium salt, hydrate (1:1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5972-73-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanedioic acid, ammonium salt, hydrate (2:2:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37541-72-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2064072 | |
Record name | Ammonium bioxalate monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2064072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Odorless solid; [Merck Index] White granules; [Alfa Aesar MSDS] | |
Record name | Ammonium oxalate monohydrate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13712 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
6009-70-7, 5972-73-6 | |
Record name | Ammonium oxalate monohydrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6009-70-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanedioic acid, monoammonium salt, monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005972736 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ammonium bioxalate monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2064072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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